molecular formula C11H20N2O4 B6307185 (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid CAS No. 2007919-59-5

(4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid

Cat. No.: B6307185
CAS No.: 2007919-59-5
M. Wt: 244.29 g/mol
InChI Key: XJNDMCTURKRDRZ-VTLYIQCISA-N
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Description

(4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is a derivative of decahydro-1,5-naphthyridine, modified with a methyl group and combined with oxalic acid. Its stereochemistry is defined by the (4aR,8aR) configuration, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid typically involves multi-step organic reactions. One common approach is the hydrogenation of 1-methyl-1,5-naphthyridine under specific conditions to achieve the decahydro form. This is followed by the introduction of the oxalic acid moiety through esterification or amidation reactions. The reaction conditions often require controlled temperatures, pressures, and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to maintain consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to isolate the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can further modify the hydrogenated naphthyridine ring.

    Substitution: The methyl group and other positions on the naphthyridine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets suggest it could be useful in treating certain diseases or conditions, although more research is needed to fully understand its efficacy and safety.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in manufacturing processes that require precise chemical modifications.

Mechanism of Action

The mechanism of action of (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of decahydro-1,5-naphthyridine, such as:

  • 1-methyl-decahydro-1,5-naphthyridine
  • 4aR,8aR-decahydro-1,5-naphthyridine
  • Oxalic acid derivatives with different substituents

Uniqueness

What sets (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid apart is its specific stereochemistry and the presence of both the methyl group and oxalic acid moiety

Properties

IUPAC Name

(4aR,8aR)-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.C2H2O4/c1-11-7-3-4-8-9(11)5-2-6-10-8;3-1(4)2(5)6/h8-10H,2-7H2,1H3;(H,3,4)(H,5,6)/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNDMCTURKRDRZ-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]2[C@H]1CCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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